Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate
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Overview
Description
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate is a quinoline derivative with the molecular formula C11H8INO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. Quinoline derivatives are often explored for their potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 4-hydroxyquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a quinoline-8-carboxylate derivative with a carbonyl group at the 4-position.
Reduction: Formation of Methyl 4-hydroxyquinoline-8-carboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or disrupt cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate: Similar in structure but with different substitution patterns.
4-Hydroxyquinoline-3-carboxylate: Lacks the iodine atom, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-hydroxy-3-iodoquinoline-8-carboxylate is unique due to the presence of the iodine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activities. This iodine substitution can enhance the compound’s ability to participate in halogen bonding and other interactions that are not possible with non-halogenated analogs .
Properties
CAS No. |
1395492-97-3 |
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Molecular Formula |
C11H8INO3 |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
methyl 3-iodo-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14) |
InChI Key |
LZTKYBQCMZLKOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C(C2=O)I |
Origin of Product |
United States |
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